molecular formula C20H19N3O2S B5270276 (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B5270276
M. Wt: 365.5 g/mol
InChI Key: IZWDXINWYZEJMB-SOFGYWHQSA-N
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Description

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyridylsulfanyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core phenyl structure, followed by the introduction of the methoxy, pyridylsulfanyl, and pyrazolyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, pyridylsulfanyl, and pyrazolyl groups contribute to its versatility and potential for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-23-17(10-12-22-23)18(24)8-6-15-7-9-19(25-2)16(13-15)14-26-20-5-3-4-11-21-20/h3-13H,14H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWDXINWYZEJMB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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